6-Oxotridecanoic acid

Beschreibung

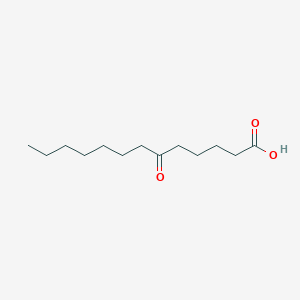

Structure

2D Structure

Eigenschaften

CAS-Nummer |

62808-71-3 |

|---|---|

Molekularformel |

C13H24O3 |

Molekulargewicht |

228.33 g/mol |

IUPAC-Name |

6-oxotridecanoic acid |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-9-12(14)10-7-8-11-13(15)16/h2-11H2,1H3,(H,15,16) |

InChI-Schlüssel |

IAHLPLMHFZESFF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(=O)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Chemical and Physical Properties

6-Oxotridecanoic acid is a long-chain fatty acid with the chemical formula C13H24O3. chemsynthesis.com Its structure consists of a thirteen-carbon backbone with a carboxylic acid group at one end and a ketone group at the sixth carbon position.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C13H24O3 |

| Molecular Weight | 228.332 g/mol chemsynthesis.com |

| IUPAC Name | This compound |

| CAS Number | 62808-71-3 bldpharm.com |

Synthesis and Industrial Production

The synthesis of 6-oxotridecanoic acid can be achieved through various chemical routes. One documented method involves the reaction of decyl magnesium bromide with γ-butyrolactone in an ether solvent. google.com This Grignard reaction is a common strategy for forming carbon-carbon bonds and introducing functional groups.

Industrial production methods would likely adapt such laboratory-scale syntheses for larger quantities, focusing on efficiency, yield, and purity. The availability of the pure compound is crucial for research into its biological activities and potential applications. bldpharm.com

Biological Significance and Research Findings

Natural Sources and Distribution

The presence of this compound and its close chemical relative, 6-oxotetradecanoic acid, has been documented across different biological systems.

Lac resin, a natural polymer secreted by the lac insect (Kerria lacca), is a complex mixture of aliphatic and alicyclic acids. Through hydrolysis of lac resin, researchers have identified several minor aliphatic constituents, including 6-oxotetradecanoic acid, which is present at approximately 0.25%. rsc.org This keto acid is found alongside other major components like aleuritic acid and butolic acid. rsc.orgcir-safety.orgunipi.it The presence of 6-oxotetradecanoic acid is considered a degradation marker in shellac, the refined form of lac resin, likely resulting from the oxidation of butolic acid (6-hydroxytetradecanoic acid). researchgate.net

While direct identification of this compound in Bactrocera cacuminata is not explicitly detailed, the biosynthesis of spiroacetals in this fruit fly species involves complex oxidative pathways of fatty acid-derived precursors. nih.govnih.gov Studies on related species and similar biosynthetic pathways suggest the involvement of keto acids as intermediates. For instance, the formation of spiroacetals in Bactrocera species is mediated by monooxygenases, which can oxidize fatty acids at various positions. nih.gov

Metabolomic studies of various Limonium species (sea lavender) have revealed the presence of a diverse array of compounds, including oxo-tridecanoic acid sulphate. nih.govuem.br Specifically, in Limonium algarvense, this compound has been detected in water extracts of the plants. mdpi.com The identification of such compounds highlights the metabolic diversity within the Plumbaginaceae family and the potential for these plants to synthesize a range of oxygenated fatty acids. nih.govresearchgate.netresearchgate.net

Certain bacterial strains are also capable of producing keto fatty acids. For example, metabolomic analysis of Pseudomonas chlororaphis has identified 3-oxotetradecanoic acid among its metabolites. mdpi.comresearchgate.net The synthesis of various 3-oxo fatty acids, including 3-oxotridecanoic acid, has been achieved through the carboxylation of corresponding 2-ketoalkanes in laboratory settings, indicating a potential biosynthetic route. researchgate.net

Biosynthetic Pathways and Precursors

The formation of this compound and related keto acids in nature is primarily attributed to enzymatic oxidation and cleavage of longer-chain fatty acids.

The biosynthesis of oxidized lipids, including keto fatty acids, is carried out by families of enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450s (CYP). nih.gov These enzymes can introduce oxygen into fatty acid chains, leading to the formation of hydroxylated and subsequently oxidized keto derivatives. nih.govnih.gov For example, the oxidation of butolic acid (6-hydroxytetradecanoic acid) to 6-oxotetradecanoic acid in shellac is a clear indication of such enzymatic or oxidative processes. researchgate.net Engineered cytochrome P450 enzymes have demonstrated the ability to oxidize tetradecanoic acid, producing ketone derivatives like 11-oxotetradecanoic acid and 12-oxotetradecanoic acid, showcasing the potential of these enzymes in fatty acid modification. rsc.org

Data on Natural Sources of this compound and Related Compounds

| Compound | Natural Source | Type of Organism | Specific Location/Resin |

| 6-Oxotetradecanoic acid | Lac Resin | Insect-derived resin | Minor aliphatic constituent |

| Oxo-tridecanoic acid sulphate | Limonium species | Plant | Metabolite |

| 3-Oxotetradecanoic acid | Pseudomonas chlororaphis | Bacterium | Metabolite |

Involvement of Cytochrome P450 Enzymes in Fatty Acid Functionalization

Cytochrome P450 (CYP) enzymes represent a vast superfamily of monooxygenases that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. researchgate.net These enzymes are particularly important for introducing oxygen atoms into complex molecules, thereby functionalizing them for subsequent biochemical transformations. researchgate.net In the context of fatty acid metabolism, CYPs catalyze various reactions, such as the hydroxylation of alkanes and fatty acids, which can lead to the formation of hydroxy fatty acids and dicarboxylic acids. researchgate.netfrontiersin.org

Research has demonstrated that specific CYP enzymes can act on oxo-fatty acids. For example, Cytochrome P450BM-3 (CYP102) has been shown to oxidize long-chain omega-oxo fatty acids, such as 14-oxotetradecanoic acid and 12-oxododecanoic acid, exclusively to their corresponding α,ω-diacids. nih.gov This process highlights a key role for CYPs in the catabolism or further functionalization of fatty acids that already contain a ketone group. nih.gov The regioselectivity of these enzymes can vary, with some preferentially hydroxylating the terminal (ω) carbon, while others may act on sub-terminal positions. rsc.org This functionalization is a critical step that can increase the water solubility of fatty acids or prepare them for entry into other metabolic pathways, such as peroxisomal beta-oxidation. ontosight.ai

Role of Fatty Acid Synthases and Beta-Ketoacyl-ACP Synthases

Fatty acid biosynthesis is a fundamental anabolic process catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS). smpdb.ca This system is responsible for building long-chain fatty acids from the simple precursors acetyl-CoA and malonyl-CoA. smpdb.canih.gov A key family of enzymes within this pathway is the beta-ketoacyl-acyl carrier protein (ACP) synthases (KAS). wikipedia.org

The synthesis process begins with a condensation reaction catalyzed by a KAS enzyme. smpdb.ca Specifically, KAS III (also known as FabH) initiates fatty acid synthesis by condensing acetyl-CoA with malonyl-ACP to form a β-ketoacyl-ACP intermediate, acetoacetyl-ACP. nih.govwikipedia.org Subsequent elongation cycles are carried out by other KAS enzymes (KAS I and KAS II), which repeatedly add two-carbon units from malonyl-ACP to the growing acyl chain. smolecule.com Each elongation cycle involves a four-step reaction sequence: condensation, reduction, dehydration, and a second reduction, which ultimately yields a saturated acyl-ACP, two carbons longer than the starting substrate. smpdb.ca The direct product of the condensation step is always a β-ketoacyl-ACP (or 3-ketoacyl-ACP) intermediate. mdpi.com Therefore, enzymes like 3-oxoacyl-[acyl-carrier-protein] synthase are directly responsible for the formation of the keto group at the beta-position (C-3) of the fatty acid intermediate. mimedb.orghmdb.ca

| Enzyme/System | Abbreviation | Function in Fatty Acid Biosynthesis |

| Fatty Acid Synthase | FAS | A multi-enzyme protein that catalyzes fatty acid synthesis. smpdb.ca |

| Beta-ketoacyl-ACP synthase III | KAS III / FabH | Catalyzes the initial condensation of acetyl-CoA and malonyl-ACP. nih.govwikipedia.org |

| Beta-ketoacyl-ACP synthase I/II | KAS I / KAS II | Catalyzes subsequent elongation steps in fatty acid synthesis. smolecule.com |

| Malonyl-coenzyme A:ACP transacylase | MCAT | Catalyzes the formation of malonyl-ACP from malonyl-CoA. nih.gov |

Intermediacy in Broader Fatty Acid Biosynthesis Pathways

While the primary fatty acid synthesis pathway is geared towards producing saturated fatty acids like palmitic acid, various intermediates can be shunted into alternative pathways, giving rise to a diverse array of fatty acid structures. smpdb.camdpi.com Keto-fatty acids are significant examples of such intermediates. mimedb.orghmdb.ca The 3-ketoacyl-ACP molecules formed during each FAS elongation cycle are pivotal branch points. mdpi.com

In some organisms, specific enzymes can intercept these intermediates. For instance, certain acyl-ACP thioesterases have been identified that preferentially hydrolyze 3-ketoacyl-ACPs, releasing free 3-ketoacids. mdpi.com The methylketone synthase 2 (MKS2) found in some tomato species is one such enzyme, which acts on 12-16 carbon 3-ketoacyl-ACPs. mdpi.com This action diverts the intermediate from the standard FAS pathway, where it would normally be reduced. mdpi.com While this compound has its oxo group at the C-6 position, not the C-3 position typical of FAS intermediates, its formation would likely involve modifications of a standard fatty acid precursor through enzymatic processes such as hydroxylation by a P450 enzyme followed by oxidation to a ketone. Such oxidation pathways are known to create oxo-fatty acids that can serve as substrates or intermediates in other metabolic processes. nih.govontosight.ai

Post-Translational Modifications and Derivatives of Keto-Fatty Acids

Once formed, keto-fatty acids can undergo further transformations and participate in various cellular processes. A primary route for their activation is the formation of acyl-coenzyme A (acyl-CoA) thioesters. imrpress.com This activation, catalyzed by acyl-CoA synthetases, makes the fatty acid available for numerous metabolic fates, including energy metabolism and protein modification. imrpress.com

Protein acylation is a significant post-translational modification (PTM) where acyl groups from acyl-CoA donors are transferred to amino acid residues on proteins, altering their function, localization, and stability. imrpress.com While acetylation is the most studied form, modifications by longer and more complex acyl chains, potentially including keto-acyl groups, also occur. imrpress.com These modifications can play crucial roles in cellular signaling and epigenetic regulation. imrpress.com

Furthermore, keto-fatty acids can serve as precursors for other molecules. For example, β-keto fatty acids can be decarboxylated to produce methyl ketones, which can function as signaling molecules or defense compounds in some species. frontiersin.orgmdpi.com The presence of the ketone group also renders the fatty acid electrophilic, creating the potential for it to react with nucleophilic residues in proteins and other biomolecules, leading to non-enzymatic post-translational modifications. researchgate.net

Pathways of Biotransformation

The metabolic fate of keto-fatty acids is diverse, involving several enzymatic modifications that alter their structure and function. These transformations are crucial for both their integration into cellular components and their roles as signaling molecules.

While direct enzymatic reduction studies on this compound are not extensively documented, the metabolism of structurally similar keto-fatty acids suggests potential pathways. For instance, the reduction of β-keto esters by baker's yeast is a well-established biocatalytic method for producing chiral hydroxy acids wikipedia.org. This process involves oxido-reductases that can act on a variety of ketonic substrates wikipedia.org. It is plausible that this compound could undergo similar enzymatic reduction to form its corresponding hydroxy derivative, 6-hydroxytridecanoic acid. The conversion of a keto group to a hydroxyl group would significantly alter the molecule's polarity and its potential interactions with other cellular components.

Furthermore, derivatization reactions can modify the carboxylic acid group of the fatty acid. These reactions can lead to the formation of esters or amides, which can change the molecule's solubility and transport characteristics.

Fatty acids are fundamental building blocks of complex lipids, including phospholipids (B1166683) and triacylglycerols, which are essential components of cell membranes and energy storage depots, respectively. While there is no direct evidence of this compound's incorporation into complex lipids, a patent describing its use in the synthesis of cationic lipids for nanoparticle-based delivery systems suggests its potential for such integration google.com. The structure of this compound, with its carboxylic acid head and lipophilic tail, is amenable to the enzymatic processes that attach fatty acids to glycerol (B35011) backbones to form more complex lipid structures. The presence of the keto group might influence the packing and properties of the resulting lipid bilayers.

Keto-fatty acids can serve as intermediates in various metabolic pathways. The general metabolism of fatty acids involves β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production nih.gov. While the metabolism of this compound via β-oxidation has not been specifically detailed, other oxo-fatty acids are known to be metabolic intermediates ontosight.ai. For example, 3-oxotetradecanoic acid is an intermediate in fatty acid biosynthesis hmdb.ca. It is conceivable that this compound could also be an intermediate in either fatty acid synthesis or degradation pathways.

The presence of a keto group can also influence the metabolic routing of the fatty acid. For instance, ketone bodies, which are structurally related to keto-fatty acids, are crucial energy sources for the brain and other tissues during periods of fasting or low carbohydrate intake wikipedia.orgwikipedia.org.

Cellular and Molecular Signaling Mechanisms

Emerging research indicates that fatty acids and their derivatives, including keto-fatty acids, are not just metabolic substrates but also active signaling molecules that can modulate various cellular functions, particularly in the context of immunity and inflammation.

Fatty acids can influence immune and inflammatory responses through various mechanisms researchgate.net. Certain fatty acids and their oxygenated derivatives, collectively known as oxylipins, can act as signaling molecules that regulate inflammatory pathways tandfonline.comtandfonline.com. For example, some fatty acids can activate or inhibit Toll-like receptors (TLRs), which are key players in the innate immune response researchgate.net. While direct evidence for this compound is lacking, the broader family of fatty acids has been shown to modulate the production of inflammatory mediators semanticscholar.org. For instance, some polyunsaturated fatty acids are precursors to pro-inflammatory eicosanoids, while others can have anti-inflammatory effects researchgate.net. Given its structure, this compound could potentially interact with cellular signaling cascades involved in inflammation, although specific research is needed to confirm this.

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) nih.gov. Various fatty acids can interact with and modulate the activity of cyclooxygenases nih.gov. The binding of different fatty acids to the allosteric site of the COX enzyme can influence its catalytic activity nih.gov. Although no studies have specifically investigated the interaction between this compound and cyclooxygenases, its structural similarity to other fatty acids that are known to interact with these enzymes suggests a potential for such an interaction. Further research would be necessary to determine if this compound can act as a substrate, inhibitor, or modulator of cyclooxygenase activity and thereby influence prostaglandin (B15479496) synthesis and inflammatory responses.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 62808-71-3 | bldpharm.com |

| Molecular Formula | C13H24O3 | bldpharm.com |

| Molecular Weight | 228.33 g/mol | bldpharm.com |

Table 2: Related Keto-Fatty Acids and Their Documented Roles

| Compound Name | Documented Biological Context | Source |

|---|---|---|

| 3-Oxotetradecanoic acid | Intermediate in fatty acid biosynthesis. | hmdb.ca |

| 4-Oxoheptadecanoic acid | Potential intermediate in peroxisomal beta-oxidation. | ontosight.ai |

| 8-Oxohexadecanoic acid | Found in the spore oil of Lycopodium species. | cdnsciencepub.com |

| 12-Oxotridecanoic acid | Mentioned in the context of lipid metabolism and antimicrobial activity. | vulcanchem.com |

| 6-Oxotetradecanoic acid | Identified in aged shellac. | nih.gov |

List of Chemical Compounds

this compound

6-Hydroxytridecanoic acid

Acetyl-CoA

Arachidonic acid

3-Oxotetradecanoic acid

4-Oxoheptadecanoic acid

8-Oxohexadecanoic acid

12-Oxotridecanoic acid

6-Oxotetradecanoic acid

Function as Endogenous Signaling Molecules

Keto-fatty acids, a class of lipid molecules characterized by a ketone group, are increasingly recognized for their roles as endogenous signaling molecules in various biological systems. These molecules are typically derived from the oxidation of polyunsaturated fatty acids. In plants, for instance, keto-fatty acids are integral components of the oxylipin signaling pathway, which regulates defense and developmental processes. nih.govaocs.org The synthesis of these compounds is often triggered by external stimuli, such as pathogen attack or wounding, leading to a cascade of downstream cellular responses. nih.govnih.gov

While direct research on this compound as a signaling molecule is limited, the functions of structurally similar compounds provide valuable insights. For example, 6-oxotetradecanoic acid (6-ketomyristic acid), a closely related long-chain keto-fatty acid, is noted in metabolic databases as being involved in cell signaling processes. hmdb.ca The signaling activity of these molecules is often mediated through their interaction with specific receptors or by modulating the activity of downstream enzymes, thereby influencing gene expression and physiological responses. nih.gov In plants, the best-studied signaling functions are related to the jasmonate family of hormones, which are themselves derived from keto-fatty acid precursors. nih.gov

Functional Significance in Biological Systems

Role in Plant Defense Responses (e.g., Oxylipin Pathways)

The functional significance of keto-fatty acids is well-documented in the context of plant defense. Plants, being immobile, rely on a sophisticated chemical defense system to fend off pathogens and herbivores. A central component of this system is the oxylipin pathway, which generates a diverse array of bioactive compounds, including keto-fatty acids, from the oxidation of polyunsaturated fatty acids like linoleic and linolenic acid. aocs.orgnih.govresearchgate.net

Upon detection of a threat, such as microbial infection or tissue damage, plants activate enzymes like lipoxygenases (LOX) and α-dioxygenases (α-DOX). nih.govaocs.org These enzymes catalyze the introduction of oxygen into fatty acids, creating hydroperoxide intermediates that are subsequently converted into various oxylipins, including keto-fatty acids. nih.govresearchgate.net These molecules can have direct antimicrobial properties or act as signals to activate a broader defense response, including the expression of defense-related genes and the synthesis of other protective secondary metabolites. aocs.org

Metabolomic studies have identified specific keto-fatty acids that accumulate in plants during pathogen interactions. Notably, a related C13 compound, amino-oxo-tridecanoic acid, was detected in tomato (Solanum lycopersicum) plants responding to infection by the bacterial pathogen Ralstonia solanacearum, highlighting the involvement of C13 oxylipins in plant immunity. nih.gov

Table 1: Identification of a C13 Oxo-Fatty Acid Derivative in Plant Defense

This interactive table summarizes the findings from a metabolomics study on plant-pathogen interactions.

| Identified Compound | Plant Species | Biotic Stressor | Research Finding | Reference |

|---|---|---|---|---|

| Amino-oxo-tridecanoic acid | Solanum lycopersicum (Tomato) | Ralstonia solanacearum | Accumulated in response to bacterial infection, suggesting a role in the plant's defense mechanism. | nih.gov |

Contribution to Microbial Bioactivity and Antagonism

Keto-fatty acids are not only produced by plants but are also key metabolites in microorganisms, where they can contribute to bioactivity and antagonism against other microbes. In the competitive microbial world, the production of compounds that inhibit the growth of competitors is a significant advantage.

Research on bacteria from the Pseudomonas genus, known for their ability to promote plant growth and protect against pathogens, has revealed the production of various bioactive metabolites. In a study of new indigenous Pseudomonas strains, related keto-fatty acids were identified as part of their metabolic profile associated with antagonistic activity against fungal pathogens like Fusarium graminearum. mdpi.com

Furthermore, keto-fatty acids are structural components of more complex microbial molecules with significant biological activities. For example, the Lipid A portion of lipopolysaccharide (LPS) from the non-pathogenic bacterium Rhodobacter sphaeroides contains an oxotetradecanoic acid moiety. nih.gov This specific LPS is a potent antagonist of the human Toll-like receptor 4 (TLR4), meaning it can block the inflammatory cascade typically induced by LPS from pathogenic bacteria. nih.gov This demonstrates that microbial keto-fatty acids can be integral to molecules that mediate interactions with host immune systems.

Table 2: Bioactive Keto-Fatty Acids and Derivatives in Microorganisms

This interactive table provides examples of keto-fatty acids identified in bacteria and their associated biological activities.

| Compound / Derivative | Microbial Source | Observed Biological Activity | Research Context | Reference |

|---|---|---|---|---|

| 3-Oxododecanoic acid | Pseudomonas sp. BZR 523-2 | Part of the metabolic profile of a strain with antagonistic activity against Fusarium fungi. | Screening for new bacterial strains for plant protection. | mdpi.com |

| 3-Oxotetradecanoic acid | Pseudomonas chlororaphis BZR 245-F | Identified in a bacterial strain exhibiting strong antagonism against Fusarium fungi. | Characterization of metabolites from promising biocontrol agents. | mdpi.com |

| Oxotetradecanoic acid | Rhodobacter sphaeroides | A structural component of Lipid A, which acts as a Toll-like receptor 4 (TLR4) antagonist. | Investigation of natural products with anti-inflammatory potential. | nih.gov |

Influence on Metabolic Health and Homeostasis in Model Systems

The role of specific keto-fatty acids in mammalian metabolic health and homeostasis is an emerging area of investigation, primarily through the lens of metabolomics. These studies analyze the global profile of small molecules in biological samples to identify metabolic changes associated with different physiological states or diseases. While direct research on this compound in this context is not prominent in the available literature, studies on the closely related compound 3-oxotetradecanoic acid have revealed its involvement in metabolic regulation.

In a human study investigating postprandial (after-meal) metabolic responses, 3-oxotetradecanoic acid was identified as one of the key metabolites that was commonly dysregulated after the consumption of either glucose or lipids. mdpi.com Following a glucose challenge, the plasma levels of 3-oxotetradecanoic acid, among other metabolites, significantly decreased within the first hour, indicating its connection to the body's acute response to macronutrient intake and the regulation of energy balance. mdpi.com

Table 3: Research Findings on a Related Keto-Fatty Acid in Human Metabolic Studies

This interactive table summarizes findings related to 3-oxotetradecanoic acid from human metabolomic research.

| Compound | Study Context | Model System | Key Finding | Reference |

|---|---|---|---|---|

| 3-Oxotetradecanoic acid | Postprandial metabolomics | Healthy human adults | Plasma levels were significantly altered after consumption of glucose and lipid meals, suggesting a role in macronutrient metabolism. | mdpi.com |

| 3-Oxotetradecanoic acid | Fatty acid metabolism | Human metabolic databases | Identified as an intermediate in fatty acid biosynthesis pathways. | hmdb.ca |

Laboratory Synthesis Methodologies

The creation of this compound in a laboratory setting involves several strategic approaches, from the oxidation of precursor molecules to the precise introduction of the ketone group.

Oxidation of Hydroxytridecanoic Acid Derivatives

A primary method for synthesizing this compound is through the oxidation of 6-hydroxytridecanoic acid. This process typically involves the use of selective oxidizing agents that can convert the secondary alcohol at the C6 position into a ketone without affecting other parts of the molecule. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent, and milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The choice of oxidant is critical to prevent over-oxidation to a carboxylic acid or cleavage of the carbon chain.

Another approach involves the oxidation of other tridecanoic acid derivatives. For instance, the oxidation of various hydroxytridecanoic acids can yield the corresponding oxo-derivatives. google.com

Regioselective Introduction of the Keto Group

Achieving the regioselective introduction of a keto group at the C6 position of a tridecanoic acid backbone is a significant synthetic challenge. One strategy involves the use of a starting material that already contains a functional group at the C6 position, which can be converted into a ketone. For example, a Grignard reaction between a decyl magnesium bromide and γ-butyrolactone can be employed to generate a precursor that, after subsequent oxidation, yields this compound. google.com

Another approach could involve the functionalization of a pre-existing double bond at a specific position, followed by oxidative cleavage or rearrangement to introduce the ketone. The Ireland-Claisen rearrangement, for instance, has been used to achieve regioselectivity in the synthesis of related keto acids. acs.org

Total Synthesis Strategies for Isotopic Labeling and Analogues

The total synthesis of this compound and its analogues is essential for producing isotopically labeled versions for metabolic studies and for creating structural variants to probe biological activity. Isotopic labeling, often with deuterium (B1214612) (²H) or carbon-13 (¹³C), allows researchers to trace the metabolic fate of the molecule within biological systems using techniques like mass spectrometry. nih.gov

The synthesis of analogues, where specific parts of the molecule are altered, helps in understanding structure-activity relationships. For example, analogues with different chain lengths or with the keto group at different positions can be synthesized to investigate the specificity of enzymes that interact with this compound. nih.gov

Synthesis of Probes and Chemical Tools for Biological Studies

To investigate the biological functions of this compound, specialized chemical probes are synthesized. These tools are designed to interact with and report on the molecule's behavior in a biological context.

Generation of Fluorescently Labeled Analogues for Trafficking Studies

Fluorescently labeled analogues of this compound are invaluable for visualizing its uptake, distribution, and localization within cells. These analogues are typically synthesized by attaching a fluorescent tag, such as a nitrobenzoxadiazole (NBD) or a Bodipy dye, to the fatty acid chain. The position of the fluorescent label is carefully chosen to minimize perturbation of the molecule's biological activity. These fluorescent probes can then be monitored using fluorescence microscopy to provide real-time information on the cellular trafficking of the fatty acid. ub.edu

Preparation of Photoaffinity Probes for Target Identification

Photoaffinity labeling is a powerful technique used to identify the specific proteins that bind to a small molecule like this compound. This method involves synthesizing an analogue of this compound that contains a photoreactive group, such as an azido (B1232118) or a diazirine moiety. Upon exposure to UV light, this photoreactive group becomes highly reactive and forms a covalent bond with any nearby interacting proteins. The labeled proteins can then be isolated and identified using techniques like mass spectrometry, providing direct evidence of the molecular targets of this compound.

Derivatization for Enhanced Analytical Detectability

The inherent chemical properties of this compound, specifically the presence of a carboxylic acid and a ketone functional group, can present challenges for direct analysis using common analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization is a chemical modification process employed to convert the analyte into a form that is more suitable for analysis, often by increasing its volatility, thermal stability, or ionization efficiency. gcms.czddtjournal.com

For keto acids such as this compound, derivatization strategies often target one or both of its functional groups to improve analytical performance. researchgate.netnih.gov These methods are crucial for achieving the low detection limits required for metabolomics studies and the analysis of biological samples where the compound may be present in trace amounts. researchgate.netnih.gov

Common Derivatization Strategies for Keto Acids:

Silylation: This is a widely used technique in GC-MS analysis where active hydrogens in functional groups like carboxylic acids and ketones (in its enol form) are replaced with a trimethylsilyl (B98337) (TMS) group. gcms.czresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. gcms.cz Silylation increases the volatility and thermal stability of the analyte, making it more amenable to GC separation. gcms.cz

Oximation followed by Silylation: To specifically target the ketone group, a two-step derivatization is often employed. The first step involves oximation of the carbonyl group using reagents like methoxyamine hydrochloride (MOX) or ethoxyamine. gcms.czresearchgate.net This reaction protects the keto group and prevents enolization. gcms.cz The subsequent step is silylation of the carboxylic acid group, which enhances volatility for GC-MS analysis. gcms.czresearchgate.net This combined approach provides good chromatographic properties and has been successfully used for the analysis of various keto acids in biological matrices. researchgate.net

Esterification: The carboxylic acid group can be converted to an ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester, to improve its chromatographic behavior. nih.govgcms.cz PFB esters are particularly useful for analysis by negative chemical ionization GC-MS, as they are highly electronegative and can significantly enhance sensitivity, allowing for detection at very low levels (picomolar range). nih.gov This method has the advantage of not requiring derivatization of the keto group for certain applications. nih.gov

Derivatization for LC-MS: For liquid chromatography-mass spectrometry (LC-MS), derivatization aims to improve ionization efficiency. ddtjournal.commdpi.com Reagents that introduce a readily ionizable moiety, such as a quaternary amine, can significantly boost the signal in electrospray ionization (ESI) mass spectrometry. ddtjournal.comresearchgate.net For instance, carboxylic acids can be derivatized to form esters that contain a charged group, allowing for sensitive detection in the positive ion mode. researchgate.net

The choice of derivatization reagent and method depends on the analytical platform being used (GC-MS or LC-MS) and the specific requirements of the study, such as the desired sensitivity and the nature of the sample matrix. ddtjournal.comresearchgate.net

Table 1: Derivatization Strategies for the Analysis of Keto Acids

| Derivatization Strategy | Target Functional Group(s) | Typical Reagents | Analytical Technique | Purpose | Reference(s) |

|---|---|---|---|---|---|

| Silylation | Carboxylic Acid, Ketone (enol form) | BSTFA, MSTFA | GC-MS | Increases volatility and thermal stability. | gcms.cz, researchgate.net |

| Oximation & Silylation | Ketone, Carboxylic Acid | MOX, Ethoxyamine followed by BSTFA/MSTFA | GC-MS | Protects keto group, increases volatility. | researchgate.net, gcms.cz |

| Pentafluorobenzyl (PFB) Esterification | Carboxylic Acid | Pentafluorobenzyl bromide | GC-MS (NCI) | Enhances sensitivity for trace analysis. | nih.gov |

| Charge-Tagging Derivatization | Carboxylic Acid | Reagents with quaternary amine groups | LC-MS/MS | Improves ionization efficiency for ESI. | ddtjournal.com, researchgate.net |

Advanced Analytical Methodologies for Research of 6 Oxotridecanoic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating 6-oxotridecanoic acid from intricate biological or chemical mixtures, thereby enabling its accurate measurement and characterization. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is typically required to increase its volatility and improve chromatographic performance. This often involves converting the carboxylic acid group into a less polar and more volatile ester, such as a methyl ester or a trimethylsilyl (B98337) (TMS) ester.

Once derivatized, the compound can be separated from other components in the sample based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. GC-MS analysis is widely used for identifying fatty acids and related compounds in complex biological and environmental samples. japsonline.comthepharmajournal.cominnovareacademics.inkaust.edu.samedwinpublishers.comscholarsresearchlibrary.comresearchgate.net

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS, or Methanolic HCl | To increase volatility by converting the carboxylic acid to a TMS ester or methyl ester. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min | Transports the sample through the column. |

| Oven Temperature Program | Initial temp 70°C, ramp to 280°C at 10°C/min, hold for 5 min | Optimizes separation of analytes with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio (m/z). |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is well-suited for analyzing non-volatile and thermally labile compounds like this compound without the need for derivatization. bldpharm.com These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase (RP) chromatography is the most common LC mode for this type of analysis. This compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acid modifier, such as formic acid, is often added to the mobile phase to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. UHPLC, which uses columns with smaller particles (typically sub-2 µm), offers significantly faster analysis times and higher resolution compared to conventional HPLC. jasco-global.comrsc.org

Table 2: Typical HPLC/UHPLC Conditions for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UHPLC) | Separates the analyte from other sample components based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; formic acid aids ionization for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component of the mobile phase used to elute the analyte. |

| Flow Rate | 0.2-0.5 mL/min for UHPLC; 0.8-1.2 mL/min for HPLC | Maintains a constant flow of the mobile phase through the system. |

| Gradient Elution | Start at 10% B, increase to 95% B over 10-15 minutes | Allows for the separation of compounds with a wide range of polarities. |

| Detection | Mass Spectrometry (MS) or UV (at ~210 nm) | MS provides high selectivity and sensitivity; UV detection is less specific. |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure. When coupled with a chromatographic separation technique (GC or LC), it offers unparalleled sensitivity and specificity.

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. Both untargeted and targeted MS-based approaches can be applied to study this compound.

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a biological sample to get a broad snapshot of its metabolic state. nih.govnih.gov In this context, this compound might be identified as a previously unknown compound that is significantly altered under certain conditions, thereby flagging it as a potential biomarker for further investigation.

Targeted Metabolomics: This method focuses on the precise and accurate quantification of a specific, predefined set of metabolites, including this compound. nih.govmayo.edunih.govplos.orgmdpi.com By using stable isotope-labeled internal standards, targeted analysis provides absolute quantification of the analyte's concentration. This is crucial for validating biomarkers discovered through untargeted studies and for understanding the specific metabolic pathways involving this compound.

Table 3: Comparison of Metabolomics Approaches for this compound Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Discovery-oriented; hypothesis-generating. Aims to identify and relatively quantify a wide range of metabolites. | Hypothesis-driven. Aims to accurately and absolutely quantify a known set of metabolites. |

| Scope | Broad, comprehensive profiling of the metabolome. | Narrow, focused on specific compounds like this compound. |

| Quantification | Relative (comparing peak intensities between groups). | Absolute (e.g., ng/mL) using internal standards. |

| Application | Identifying potential biomarkers; mapping metabolic pathway alterations. | Validating biomarkers; quantifying changes in specific pathways. |

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with a mass accuracy of less than 5 parts per million (ppm). This capability allows for the determination of the elemental formula of an ion. For this compound (C13H24O3), HRMS can distinguish its molecular ion from other ions that may have the same nominal (integer) mass but a different elemental composition. This is critical for the confident identification of the compound in complex samples, especially in untargeted metabolomics studies. semanticscholar.org

Molecular Formula: C13H24O3

Nominal Mass: 228 amu

Monoisotopic (Exact) Mass: 228.17254 amu

HRMS can confirm the measured mass of the protonated molecule [M+H]+ at m/z 229.18037 or the deprotonated molecule [M-H]- at m/z 227.16472, providing strong evidence for the presence of this compound.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then analyzed, producing a fragmentation spectrum (MS/MS spectrum) that serves as a structural fingerprint of the molecule.

For this compound, MS/MS is essential for confirming its identity and, crucially, for differentiating it from its isomers (e.g., 5-oxotridecanoic acid or 7-oxotridecanoic acid). The fragmentation pattern is highly dependent on the position of the oxo (ketone) group. core.ac.uk Charge-remote fragmentations and cleavages adjacent to the carbonyl group produce a unique set of fragment ions that can pinpoint the location of the ketone on the fatty acid chain. core.ac.uklibretexts.org

Table 4: Predicted MS/MS Fragmentation of this compound ([M-H]⁻ Ion at m/z 227.2)

| Fragment Ion (m/z) | Proposed Structure/Origin | Significance for Isomer Differentiation |

|---|---|---|

| 199.2 | Loss of CO (28 Da) - Not typically observed for carboxylates | General fragmentation pathway. |

| 183.2 | Loss of CO₂ (44 Da) from the carboxylate group | Confirms the presence of a carboxylic acid. |

| 127.1 | Cleavage of the C6-C7 bond (β-cleavage to the carboxyl side of the ketone) | Highly specific. The mass of this ion is indicative of the ketone position. |

| 113.1 | Cleavage of the C5-C6 bond (α-cleavage to the carboxyl side of the ketone) | Highly specific. This cleavage provides the location of the carbonyl group. |

| 99.1 | Cleavage of the C4-C5 bond | Part of the fragmentation pattern confirming the alkyl chain structure. |

Mass Spectrometry Imaging (MSI) for Spatial Localization of Metabolites

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including lipids and metabolites like this compound, directly in tissue sections. nih.govrsc.orgnih.gov This method provides crucial information on the localization of specific compounds within heterogeneous biological samples, which is often lost during conventional extraction-based analyses. nih.gov

The general workflow for an MSI experiment involves mounting a thin tissue section onto a conductive slide, followed by the application of a matrix compound if using Matrix-Assisted Laser Desorption/Ionization (MALDI), one of the most popular MSI techniques. rsc.orguab.edu A laser is then rastered across the tissue surface, desorbing and ionizing molecules at each discrete point. nih.govuab.edu The mass spectrometer detects the ions at each x,y coordinate, generating a mass spectrum for every pixel. nih.gov This collection of spectra is then used to reconstruct an image that shows the intensity and spatial distribution of a specific ion, corresponding to a particular molecule like this compound. nih.govelsevierpure.com

MSI is particularly well-suited for lipidomic analysis, as it can simultaneously map hundreds of lipids within a tumor or other tissues, providing detailed chemical maps that can be correlated with histology. nih.gov This allows for the comparison of metabolite distribution between different regions, such as diseased versus healthy tissue. nih.gov While specific studies on the MSI of this compound are not prevalent, the technique's proven success in imaging other lipids and fatty acids demonstrates its high potential for localizing this keto acid in various biological contexts. creative-proteomics.comnih.govnih.gov

Several MSI techniques are available, each with its own advantages.

| MSI Technique | Ionization Principle | Key Features |

| MALDI (Matrix-Assisted Laser Desorption/Ionization) | A laser strikes a matrix co-crystallized with the analyte, leading to soft ionization. uab.edu | High sensitivity, high spatial resolution, suitable for a wide range of biomolecules. rsc.org |

| DESI (Desorption Electrospray Ionization) | A charged solvent spray is directed at the sample surface, desorbing and ionizing molecules. rsc.org | Ambient ionization method, requires minimal sample preparation. |

| SIMS (Secondary Ion Mass Spectrometry) | A primary ion beam bombards the sample surface, causing the ejection of secondary ions. libretexts.org | Very high spatial resolution, excellent for imaging smaller molecules and elements. |

The application of MSI to study this compound could reveal its specific locations within cells and tissues, providing insights into its metabolic roles and potential involvement in pathological processes.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules, including keto fatty acids like this compound. libretexts.org In ESI, a liquid sample is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and enter the mass spectrometer. libretexts.org

ESI is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to mass analysis. nih.govsciex.com For the analysis of this compound, ESI would typically be operated in negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form [M-H]⁻ ions. nih.gov This approach is commonly used for the analysis of fatty acids and their derivatives. sciex.comnih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment the precursor ion, providing structural information. nih.govnih.gov

While ESI is a dominant technique, other ionization methods are also applicable to the analysis of keto fatty acids.

| Ionization Technique | Principle | Applicability to this compound |

| APCI (Atmospheric Pressure Chemical Ionization) | A corona discharge ionizes a vaporized sample. It is suitable for less polar molecules that are not efficiently ionized by ESI. libretexts.org | Could be used for the analysis of this compound, particularly if it is derivatized to reduce its polarity. |

| MALDI (Matrix-Assisted Laser Desorption/Ionization) | A laser desorbs and ionizes the analyte with the help of a matrix. uab.edu | As discussed in the MSI section, MALDI is effective for lipids and could be used for the analysis of this compound, especially in tissue imaging. creative-proteomics.com |

The choice of ionization technique depends on the specific analytical goals, such as whether the analysis is qualitative or quantitative, and whether it is coupled with a separation technique like LC. acs.org Studies on other keto fatty acids have demonstrated that ESI-MS/MS is a powerful tool for their characterization and quantification in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com The two most common types of NMR experiments for structural confirmation are ¹H NMR and ¹³C NMR.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the carbons adjacent to the ketone and carboxylic acid groups, as well as for the protons along the aliphatic chain. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, and the various methylene (B1212753) carbons along the chain. mdpi.com The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the structure by establishing correlations between protons and carbons. nih.gov

| NMR Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical shift, integration (proton count), and multiplicity (neighboring protons). youtube.com | Confirms the presence and connectivity of different proton environments. |

| ¹³C NMR | Number and chemical environment of carbon atoms. researchgate.net | Identifies the carbonyl carbons and the aliphatic carbons. |

| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). nih.gov | Establishes the sequence of methylene groups in the fatty acid chain. |

| HSQC | Shows correlations between protons and the carbons to which they are directly attached. nih.gov | Assigns specific proton signals to their corresponding carbon signals. |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away. nih.gov | Confirms the overall connectivity of the molecule, including the positions of the ketone and carboxylic acid groups. |

Spectroscopic and Spectrometric Methods for Quantitative Analysis

Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Mass spectrometry-based methods, particularly when coupled with liquid chromatography, are the gold standard for the sensitive and specific quantification of fatty acids and their metabolites. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for quantitative analysis. nih.gov The compound is first separated from other components in the sample by LC, and then detected by the mass spectrometer. For quantification, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In an MRM experiment, a specific precursor ion of the target analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection method provides excellent sensitivity and reduces interference from the sample matrix. nih.gov The use of a stable isotope-labeled internal standard is essential for accurate quantification to correct for any sample loss during preparation and for variations in instrument response. nih.gov

| Analytical Method | Principle | Key Features for Quantification |

| LC-MS/MS (MRM) | Separation by LC followed by selective detection of precursor-product ion transitions. nih.gov | High sensitivity, high selectivity, wide dynamic range. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC followed by MS detection. semanticscholar.org | Requires derivatization to increase volatility, can provide excellent separation and sensitivity. |

UV-Vis Spectroscopy can also be used for the quantification of molecules containing a chromophore, such as the carbonyl group in a keto acid. masterorganicchemistry.com The ketone group exhibits a weak n→π* electronic transition in the UV region, typically around 270-300 nm. masterorganicchemistry.com While UV-Vis spectroscopy is a simpler and more accessible technique than mass spectrometry, it suffers from a lack of specificity, as other compounds in a biological sample may also absorb in the same wavelength range. acs.org Derivatization with a reagent that introduces a strong chromophore can improve sensitivity and specificity.

For instance, a spectrophotometric assay has been developed for β-ketoacyl-CoA derivatives, where the enolate form, stabilized by bovine serum albumin, absorbs at 303 nm. nih.gov While this is for a different type of keto acid derivative, it illustrates the principle of using UV-Vis for quantification in this compound class. The absorbance of α-keto acids is also known to be pH-dependent. acs.org

Omics Approaches and Systems Biology Investigations of Keto Fatty Acids

Metabolomic Profiling in Biological Models

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. As the downstream output of genomic, transcriptomic, and proteomic regulation, the metabolome provides a direct snapshot of cellular activity and physiological state. Analytical platforms such as mass spectrometry coupled with liquid chromatography (LC-MS) are used to detect and quantify hundreds to thousands of metabolites, including keto-fatty acids.

In metabolomic studies, experimental perturbations—such as disease states, drug treatments, or dietary changes—can lead to significant changes in the levels of specific metabolites. While direct studies extensively detailing the dysregulation of 6-Oxotridecanoic acid are not widely present in current literature, the methodology to identify such changes is well-established. Researchers compare the metabolomic profiles of a control group against a test group to pinpoint molecules that are significantly increased or decreased.

For a compound like this compound, this approach could reveal its involvement in various conditions. For example, in studies of metabolic disorders, altered fatty acid oxidation can lead to the accumulation or depletion of specific keto-fatty acids. The table below illustrates a hypothetical scenario of how such findings would be presented.

| Biological Model | Experimental Condition | Tissue/Fluid | Fold Change | P-value | Direction of Dysregulation |

|---|---|---|---|---|---|

| Mouse Model | High-Fat Diet Induced Obesity | Liver Tissue | 2.1 | 0.031 | Upregulated |

| Human Cell Culture (Hepatocytes) | Treatment with a PPARα Agonist | Cell Lysate | -1.8 | 0.045 | Downregulated |

| Rat Model | Induced Myocardial Ischemia | Plasma | 3.5 | 0.009 | Upregulated |

Following the identification of a dysregulated metabolite, the next step is to correlate its altered levels with specific biological states and metabolic pathways. An increase in this compound, a product of fatty acid oxidation, could signify an upregulation of this pathway. In diseases like cancer, metabolic reprogramming often involves enhanced fatty acid oxidation to meet the high energy demands of tumor cells. nih.govfrontiersin.org Therefore, elevated levels of this keto-acid could correlate with cancer progression or metastasis. nih.gov

Conversely, a decrease might suggest a blockage or dysfunction in the beta-oxidation pathway, which is observed in certain inborn errors of metabolism or in conditions of mitochondrial stress. nih.gov By correlating the abundance of this compound with other related metabolites (e.g., acylcarnitines, other fatty acids) and clinical outcomes, researchers can build a more complete picture of its role in health and disease.

Lipidomics Studies on Keto-Fatty Acid Metabolism and Flux

Lipidomics, a sub-field of metabolomics, focuses specifically on the comprehensive analysis of lipids and their metabolic pathways. This approach is crucial for studying keto-fatty acids, which are key intermediates in lipid metabolism. biorxiv.org Lipidomics utilizes advanced analytical techniques to quantify hundreds of distinct lipid species, providing detailed insights into processes like fatty acid synthesis, storage in triglycerides, membrane composition, and degradation via oxidation pathways. creative-proteomics.com

The metabolism of fatty acids is a tightly regulated process involving their breakdown to produce energy (beta-oxidation) and their synthesis for energy storage or as cellular building blocks (lipogenesis). creative-proteomics.comcreative-proteomics.com Keto-fatty acids are generated during oxidation. Metabolic flux analysis, a powerful technique used in conjunction with lipidomics, can trace the flow of carbon atoms from precursors (like glucose or other fatty acids) through the metabolic network to products like this compound. This allows scientists to measure the rate, or flux, of pathways, revealing how metabolism adapts to different conditions.

Integrated Multi-Omics Analyses for Comprehensive Biological Understanding

To gain a truly holistic view, data from metabolomics and lipidomics are often integrated with other omics datasets, such as proteomics (the study of proteins) and transcriptomics (the study of gene expression). mdpi.com This multi-omics approach allows researchers to connect changes in metabolite levels with the enzymes and genes that control them.

For instance, a lipidomics study might detect increased levels of this compound in thyroid cancer tissue. nih.govfrontiersin.org A concurrent proteomics analysis could reveal increased expression of key enzymes involved in fatty acid beta-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1A). nih.govmdpi.com A transcriptomics analysis might further show that the gene encoding this enzyme is also upregulated. This integrated data provides strong evidence that the entire fatty acid oxidation pathway is activated, leading to the observed increase in the keto-acid product, and links this metabolic shift to the underlying genetic and protein-level changes driving the disease. frontiersin.org Such analyses have been used to understand metabolic reprogramming in conditions like non-alcoholic fatty liver disease (NAFLD) and various cancers. nih.govfrontiersin.org

Bioinformatic and Computational Approaches in Data Interpretation

The large and complex datasets generated by omics studies require sophisticated bioinformatic and computational tools for interpretation. These approaches are essential for identifying meaningful patterns, building predictive models, and understanding the underlying biology.

Pathway enrichment analysis is a widely used bioinformatic method to interpret metabolomics data. nih.gov After identifying a list of significantly dysregulated metabolites, this technique determines whether any predefined metabolic pathways are over-represented within that list. biorxiv.org Tools like MetaboAnalyst use databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to map metabolites to known pathways. biorxiv.org

If a metabolomics study found that this compound, along with other medium-chain fatty acids and acylcarnitines, was significantly elevated, a pathway enrichment analysis would likely identify "Fatty Acid Degradation" or "Mitochondrial Beta-Oxidation" as highly significant pathways. researchgate.netresearchgate.net This provides a statistical basis for concluding that this metabolic process is perturbed in the condition being studied. This approach moves beyond single-molecule changes to provide a systems-level view of metabolic dysregulation. researchgate.net

| Metabolic Pathway | Total Compounds in Pathway | Observed Hits in Dataset | P-value | False Discovery Rate (FDR) |

|---|---|---|---|---|

| Fatty Acid Degradation | 45 | 12 | 0.0001 | 0.0025 |

| Synthesis and Degradation of Ketone Bodies | 15 | 4 | 0.0210 | 0.1500 |

| Alanine, Aspartate and Glutamate Metabolism | 28 | 3 | 0.1800 | 0.5600 |

Network Analysis of Keto-Fatty Acid Interactions with Other Metabolites and Proteins

In the realm of "omics" and systems biology, network analysis provides a powerful framework for understanding the complex interplay between molecules within a biological system. For keto-fatty acids such as this compound, this approach allows for the visualization and analysis of their interactions with a wide array of other metabolites and proteins, revealing their integration into the broader metabolic and signaling landscape. While specific, detailed interaction networks for this compound are not extensively documented in publicly available databases, a plausible network can be constructed based on the well-established biochemistry of fatty acid and ketone body metabolism.

Keto-fatty acids are positioned at the crossroads of lipid and carbohydrate metabolism. Their metabolic fate is intricately linked to the energy status of the cell. The central hub of this network is the conversion of fatty acids to acetyl-CoA through β-oxidation. nih.gov This process connects keto-fatty acid metabolism directly to the citric acid cycle, the primary energy-generating pathway in the cell.

The regulation of keto-fatty acid metabolism is tightly controlled by key hormones and signaling molecules. Insulin, for instance, is a primary hormonal regulator that inhibits the breakdown of fats, thereby reducing the substrate available for keto-fatty acid formation. nih.gov Conversely, hormones like glucagon, cortisol, and catecholamines stimulate the breakdown of free fatty acids, increasing the pool available for ketogenesis. nih.gov

Interactions with Metabolites

The metabolic network of a keto-fatty acid like this compound involves a series of interactions with other small molecules. These interactions are primarily governed by enzymatic reactions that either produce or consume the keto-fatty acid. A simplified representation of these metabolite interactions is presented in Table 1.

| Metabolite | Interaction Type | Pathway |

| Acetyl-CoA | Product/Precursor | β-oxidation / Fatty Acid Synthesis |

| Acetoacetyl-CoA | Intermediate | Ketogenesis |

| HMG-CoA | Intermediate | Ketogenesis |

| Acetoacetate | Product | Ketogenesis |

| β-hydroxybutyrate | Product | Ketogenesis |

| NAD+/NADH | Cofactor | β-oxidation / Ketogenesis |

| FAD/FADH2 | Cofactor | β-oxidation |

| ATP/ADP | Energy Currency | β-oxidation |

| Malonyl-CoA | Regulator | Fatty Acid Synthesis |

| Glucose | Indirect Regulator | Glycolysis / Citric Acid Cycle |

| This table presents a generalized view of metabolite interactions for a keto-fatty acid based on established metabolic pathways. |

Interactions with Proteins

The interaction of keto-fatty acids with proteins is fundamental to their metabolism, transport, and signaling functions. These interactions can be enzymatic, where the protein catalyzes a chemical modification of the keto-fatty acid, or they can be binding interactions, where the protein acts as a transporter or a receptor. Key protein interactions are summarized in Table 2.

| Protein | Interaction Type | Function |

| Acyl-CoA Synthetase | Enzyme | Activation of fatty acids for metabolism |

| Carnitine Palmitoyltransferase I (CPT1) | Enzyme | Transport of fatty acids into mitochondria |

| β-oxidation Enzymes | Enzyme | Catabolism of fatty acids to acetyl-CoA |

| HMG-CoA Synthase | Enzyme | Key enzyme in ketogenesis |

| HMG-CoA Lyase | Enzyme | Key enzyme in ketogenesis |

| Acetyl-CoA Carboxylase (ACC) | Enzyme | Regulation of fatty acid synthesis |

| Fatty Acid Synthase (FAS) | Enzyme | Synthesis of fatty acids |

| Fatty Acid Binding Proteins (FABPs) | Binding Protein | Intracellular transport of fatty acids |

| Hormone-Sensitive Lipase | Enzyme | Mobilization of fatty acids from adipose tissue |

| AMP-activated protein kinase (AMPK) | Regulatory Protein | Master regulator of cellular energy homeostasis |

| This table outlines the probable protein interactions for a keto-fatty acid based on known metabolic and regulatory pathways. |

The integration of metabolomic and proteomic data allows for the construction of comprehensive interaction networks. Databases such as MetalinksDB, PMI-DB, and BioGRID are valuable resources for exploring known and predicted protein-metabolite interactions, although specific data for this compound may be limited. biorxiv.orgoup.comnih.govthebiogrid.org The analysis of such networks can reveal previously unappreciated connections between keto-fatty acid metabolism and other cellular processes, offering insights into their physiological roles and potential involvement in disease states.

Future Research Directions and Academic Applications

Elucidation of Uncharted Biosynthetic Enzymes and Genetic Regulation

The biosynthetic pathway of 6-Oxotridecanoic acid remains to be fully characterized. It is hypothesized to arise from the oxidation of tridecanoic acid, a relatively uncommon fatty acid in fungi. The enzymes responsible for this specific oxidation are unknown. Future research should focus on identifying and characterizing the enzymes involved in its formation.

Key Research Objectives:

Identification of Oxidative Enzymes: High-throughput screening of fungal genomes for putative oxidoreductases, lipoxygenases, or cytochrome P450 monooxygenases that show activity towards tridecanoic acid will be a critical first step.

Biochemical Characterization: Once candidate enzymes are identified, their substrate specificity, kinetic parameters, and catalytic mechanisms must be determined through in vitro assays using purified recombinant enzymes.

Genetic Regulation Studies: Understanding the transcriptional regulation of the genes encoding these biosynthetic enzymes is paramount. This includes identifying key transcription factors that respond to developmental cues or environmental stimuli, thereby controlling the production of this compound. Techniques such as RNA-sequencing and chromatin immunoprecipitation sequencing (ChIP-seq) will be invaluable in this endeavor.

In many fungi, the catabolism and synthesis of fatty acids are tightly regulated processes involving complex genetic networks. For instance, in Aspergillus nidulans, the breakdown of fatty acids is crucial for their lifestyle and is controlled by specific regulatory genes. aocs.org The production of this compound is likely integrated into these broader fatty acid metabolic pathways.

Detailed Characterization of Receptor-Ligand Interactions and Downstream Signaling

The function of a signaling molecule is intrinsically linked to its interaction with a specific receptor. For many lipid-based signaling molecules in fungi, G-protein-coupled receptors (GPCRs) serve as the primary cell surface receptors. nih.gov Identifying the receptor for this compound is a crucial step in understanding its biological role.

Future Research Directions:

Receptor Identification: Ligand-binding assays using radiolabeled or fluorescently tagged this compound against a library of orphan GPCRs from relevant fungal species can be employed to identify potential receptors.

Downstream Signaling Pathways: Once a receptor is identified, the downstream signaling cascade it activates needs to be elucidated. This will likely involve conserved eukaryotic signaling components such as cyclic AMP (cAMP), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov

Structural Biology: Determining the three-dimensional structure of the receptor in complex with this compound will provide invaluable insights into the molecular basis of their interaction and can guide the design of synthetic agonists or antagonists.

Fungal GPCRs are known to be involved in sensing a wide array of ligands, including fatty acids and their derivatives, which in turn regulate crucial processes like growth, development, and secondary metabolism. frontiersin.org

Exploration of Ecological Significance and Interspecies Chemical Communication

Oxylipins are increasingly recognized as important molecules in chemical communication between different species. mdpi.com They can act as signals in symbiotic and pathogenic interactions, as well as in quorum sensing, a process where microbial cells communicate and coordinate their behavior based on population density.

Areas for Investigation:

Role in Fungal Development: Investigating the effect of exogenous this compound on fungal sporulation, germination, and biofilm formation will shed light on its potential role as a developmental signal.

Interspecies Interactions: Co-culture experiments with other soil microorganisms, such as bacteria and other fungi, can reveal if this compound mediates antagonistic or synergistic interactions.

Plant-Fungus Interactions: Given that many fungi are plant pathogens or symbionts, exploring the impact of this compound on plant defense responses or symbiotic establishment is a promising avenue of research.

The broader class of oxidized fatty acids has been shown to be central to inter-kingdom interactions, highlighting the potential for this compound to play a significant role in these complex ecological dialogues. mdpi.com

Development of Advanced Analytical Platforms for Real-Time and In Situ Analysis

To fully understand the spatiotemporal dynamics of this compound signaling, sensitive and specific analytical methods are required. Current methods for fatty acid analysis, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), can be adapted and optimized for the detection and quantification of this specific oxylipin.

Technological Advancements Needed:

High-Sensitivity LC-MS/MS Methods: Developing targeted LC-MS/MS methods with high sensitivity and specificity will be crucial for quantifying the low concentrations of this compound expected in biological samples.

Stable Isotope Labeling: The synthesis of stable isotope-labeled this compound (e.g., using ¹³C or ²H) will be essential for accurate quantification through isotope dilution mass spectrometry and for metabolic flux analysis.

Biosensor Development: The creation of genetically encoded biosensors or chemical probes that can detect this compound in real-time within living cells would provide unprecedented insights into its dynamic signaling roles.

Application of Synthetic this compound Analogues in Chemical Biology and Mechanistic Studies

Synthetic chemistry provides powerful tools to dissect biological pathways. The synthesis of this compound analogues can help in understanding its structure-activity relationship, identifying its molecular targets, and probing its mechanism of action.

Potential Applications of Synthetic Analogues:

Structure-Activity Relationship Studies: Synthesizing a library of analogues with modifications to the alkyl chain length, the position of the oxo group, and the carboxylic acid moiety will help to define the structural features required for biological activity.

Photoaffinity Probes: The development of photoaffinity probes, where a photoreactive group is incorporated into the this compound structure, can be used to covalently label its receptor and other interacting proteins for identification.

Clickable Probes: Incorporating "clickable" chemical handles, such as alkynes or azides, into the structure of this compound will allow for its visualization and tracking within cells and for the identification of its binding partners through bioorthogonal chemistry.

Q & A

Basic: How is 6-oxotridecanoic acid synthesized and characterized in laboratory settings?

Methodological Answer:

Synthesis typically involves controlled oxidation of tridecanoic acid derivatives or esterification followed by ketone group introduction. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing carbonyl signals at ~210 ppm in -NMR) and infrared (IR) spectroscopy to confirm the ketone moiety (C=O stretch at ~1700–1750 cm). Purity assessment via high-performance liquid chromatography (HPLC) and melting point analysis is critical. Detailed protocols should align with established guidelines for experimental reproducibility, including reagent specifications and instrumental parameters .

Advanced: How can researchers resolve contradictions in spectral data interpretation for this compound?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or overlapping signals. To resolve these:

- Perform error analysis by repeating experiments under standardized conditions.

- Use cross-validation with complementary techniques (e.g., mass spectrometry for molecular weight confirmation or X-ray crystallography for structural clarity).

- Compare data with computational simulations (e.g., density functional theory for predicted NMR/IR spectra).

- Critically appraise literature for methodological discrepancies (e.g., solvent choices affecting chemical shifts) and prioritize peer-reviewed studies with transparent protocols .

Basic: What are the key considerations when designing experiments to study the reactivity of this compound?

Methodological Answer:

- Objective clarity : Define whether the focus is on ketone group reactivity (e.g., nucleophilic additions) or carboxylate interactions.

- Control experiments : Include substrate-free controls and reference compounds (e.g., unmodified tridecanoic acid) to isolate reaction pathways.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates, while protic solvents (e.g., ethanol) could influence reaction rates.

- Literature alignment : Review prior studies on analogous oxo-fatty acids to identify optimal temperature, pH, and catalyst conditions .

Advanced: What advanced statistical methods are appropriate for analyzing the thermodynamic properties of this compound?

Methodological Answer:

- Multivariate regression to model relationships between structural features (e.g., chain length, substituent position) and properties like melting point or solubility.

- Principal component analysis (PCA) to identify dominant variables in datasets from differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

- Bayesian inference for uncertainty quantification in Gibbs free energy calculations derived from computational chemistry (e.g., Gaussian software outputs).

- Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Basic: How should researchers formulate hypothesis-driven questions for studying this compound’s biological activity?

Methodological Answer:

- Start with a broad inquiry (e.g., “Does this compound modulate lipid metabolism?”).

- Narrow to testable hypotheses (e.g., “Does this compound inhibit acetyl-CoA carboxylase in vitro?”).

- Use PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. Example:

Advanced: How can systematic reviews address conflicting findings in studies on this compound’s environmental persistence?

Methodological Answer:

- Conduct a scoping review to map methodologies (e.g., biodegradation assays vs. computational half-life predictions) .

- Apply PRISMA guidelines for transparent literature screening, data extraction, and bias assessment (e.g., evaluating industry-funded vs. academic studies).

- Perform meta-analysis if datasets are homogeneous (e.g., pooling half-life values from soil studies with similar pH/temperature conditions).

- Highlight gaps, such as limited long-term ecotoxicological data, to guide future research .

Basic: What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Document step-by-step procedures with exact molar ratios, reaction times, and purification methods (e.g., column chromatography eluent ratios).

- Include supplemental data for uncommon intermediates (e.g., -NMR spectra of unstable enol ethers).

- Validate purity using orthogonal methods (e.g., HPLC paired with elemental analysis).

- Reference established synthetic pathways for fatty acid derivatives to minimize variability .

Advanced: How can cross-disciplinary approaches enhance the study of this compound’s role in metabolic pathways?

Methodological Answer:

- Integrate metabolomics (LC-MS profiling of cellular metabolites) with genetic knockdown models (e.g., CRISPR-Cas9-modified enzymes in β-oxidation pathways).

- Use isotopic labeling (e.g., -6-oxotridecanoic acid) to trace carbon flux in vivo.